molecular formula C15H11ClN2O5 B5509653 methyl 4-[(2-chloro-4-nitrobenzoyl)amino]benzoate

methyl 4-[(2-chloro-4-nitrobenzoyl)amino]benzoate

Cat. No. B5509653
M. Wt: 334.71 g/mol
InChI Key: QUKHLSHBVYPHCA-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of compounds similar to "methyl 4-[(2-chloro-4-nitrobenzoyl)amino]benzoate" involves complex processes, including acyl chlorination, condensation, and cyclization steps. For instance, the synthesis of methyl 4-(5-nitro-6-hydroxybenzoxazol-2-yl)benzoate, a compound with structural similarities, was developed through these methods, highlighting the intricate steps involved in synthesizing nitrobenzoyl derivatives (Zhang Jianting et al., 2009).

Molecular Structure Analysis

The molecular structure of compounds structurally related to "this compound" often features hydrogen-bonded chains and sheets, influenced by N-H...O and C-H...O hydrogen bonds. These structures exhibit polarized molecular-electronic structures, crucial for understanding the compound's chemical behavior (J. Portilla et al., 2007).

Safety and Hazards

“Methyl 4-[(2-chloro-4-nitrobenzoyl)amino]benzoate” is classified under GHS07 for safety . The hazard statement is H319, which means it causes serious eye irritation . Precautionary statements include P305 + P351 + P338, which advise to rinse cautiously with water for several minutes in case of contact with eyes . It’s important to handle this compound with appropriate safety measures.

properties

IUPAC Name

methyl 4-[(2-chloro-4-nitrobenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O5/c1-23-15(20)9-2-4-10(5-3-9)17-14(19)12-7-6-11(18(21)22)8-13(12)16/h2-8H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUKHLSHBVYPHCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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